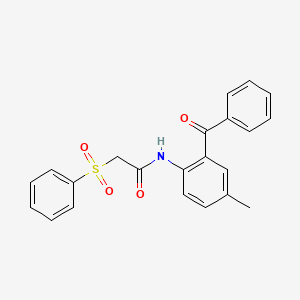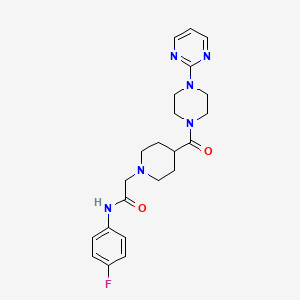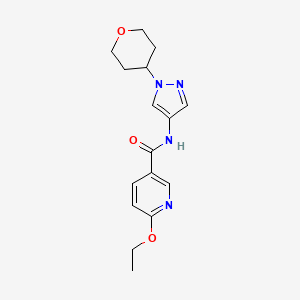
6-ethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-ethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Scientific Research Applications
Structural and Energetic Analysis
Research on nicotinamide and pyrazinamide cocrystals with dihydroxybenzoic acids highlights the importance of understanding molecular assemblies for drug design. These studies reveal basic recognition patterns and crystal lattice energetic features, crucial for developing pharmaceutically active compounds (Jarzembska et al., 2017).
Biological Utilization and Antineoplastic Activities
Studies on nicotinamide derivatives, including their synthesis and evaluation against various cancers, underline the potential of these compounds in creating effective antineoplastic agents. Investigations into the antineoplastic activities of 6-substituted nicotinamides suggest moderate activity against specific leukemia strains, indicating the role these derivatives can play in cancer treatment (Ross, 1967).
Synthesis and Antimicrobial Applications
The synthesis of fused pyrazoles and their derivatives, including ethoxyphthalimide compounds, points to the versatility of nicotinamide derivatives in chemical synthesis. These compounds have been screened for antimicrobial and antiviral testing, showcasing their potential applications in developing new therapeutic agents (Joshi et al., 2010).
Inhibition of Mycobacterium tuberculosis
Nicotinamidase from Mycobacterium tuberculosis, involved in the NAD+ salvage pathway, highlights the potential of targeting this enzyme for tuberculosis treatment. Research into inhibitors of this enzyme could lead to novel treatments for TB, emphasizing the importance of nicotinamide derivatives in medicinal chemistry (Seiner et al., 2010).
properties
IUPAC Name |
6-ethoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-2-23-15-4-3-12(9-17-15)16(21)19-13-10-18-20(11-13)14-5-7-22-8-6-14/h3-4,9-11,14H,2,5-8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQLFSFNQJVIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NC2=CN(N=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



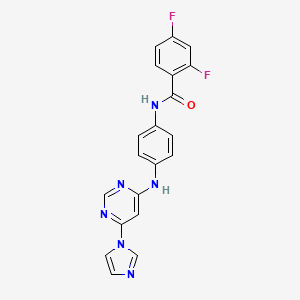
![6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2831995.png)
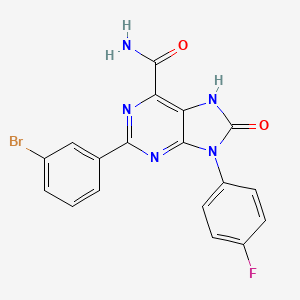
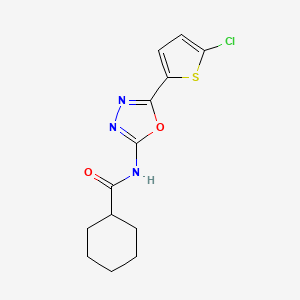
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2832001.png)


![N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]-4-methoxybenzamide](/img/structure/B2832006.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2832007.png)
![2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid](/img/structure/B2832008.png)
